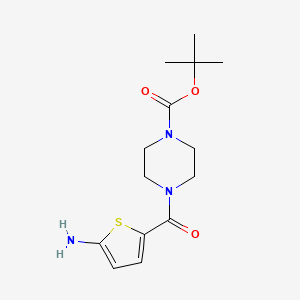
(R)-tert-butyl 1-hydroxy-3-(4-methylbenzylthio)propan-2-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-tert-butyl 1-hydroxy-3-(4-methylbenzylthio)propan-2-ylcarbamate is a synthetic organic compound that belongs to the class of carbamates Carbamates are widely known for their diverse applications in pharmaceuticals, agriculture, and chemical research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 1-hydroxy-3-(4-methylbenzylthio)propan-2-ylcarbamate typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the Hydroxy Intermediate: The initial step involves the formation of the hydroxy intermediate through a reaction between a suitable alcohol and an appropriate reagent under controlled conditions.
Thioether Formation: The hydroxy intermediate is then reacted with 4-methylbenzyl chloride in the presence of a base to form the thioether linkage.
Carbamate Formation: The final step involves the reaction of the thioether intermediate with tert-butyl isocyanate to form the desired carbamate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
®-tert-butyl 1-hydroxy-3-(4-methylbenzylthio)propan-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The thioether linkage can be reduced to form a sulfide.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a sulfide.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-tert-butyl 1-hydroxy-3-(4-methylbenzylthio)propan-2-ylcarbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions, particularly those involving carbamate groups. It can also serve as a model compound for investigating the biological activity of related molecules.
Medicine
In medicine, carbamates are known for their potential therapeutic applications. This compound could be explored for its potential as a drug candidate, particularly in the treatment of diseases where carbamate-based drugs have shown efficacy.
Industry
In the industrial sector, ®-tert-butyl 1-hydroxy-3-(4-methylbenzylthio)propan-2-ylcarbamate may find applications in the development of new materials, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ®-tert-butyl 1-hydroxy-3-(4-methylbenzylthio)propan-2-ylcarbamate would depend on its specific application. Generally, carbamates exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The hydroxy and thioether groups in the compound may play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- ®-tert-butyl 1-hydroxy-3-(4-chlorobenzylthio)propan-2-ylcarbamate
- ®-tert-butyl 1-hydroxy-3-(4-fluorobenzylthio)propan-2-ylcarbamate
- ®-tert-butyl 1-hydroxy-3-(4-nitrobenzylthio)propan-2-ylcarbamate
Uniqueness
Compared to similar compounds, ®-tert-butyl 1-hydroxy-3-(4-methylbenzylthio)propan-2-ylcarbamate stands out due to the presence of the 4-methylbenzylthio group, which may impart unique chemical and biological properties. This structural feature could influence its reactivity, stability, and interaction with biological targets.
Propiedades
IUPAC Name |
tert-butyl N-[1-hydroxy-3-[(4-methylphenyl)methylsulfanyl]propan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3S/c1-12-5-7-13(8-6-12)10-21-11-14(9-18)17-15(19)20-16(2,3)4/h5-8,14,18H,9-11H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZBJMHSOZAQBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(CO)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-(3aR,6aR)-3a-(trifluoromethyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione, cis](/img/structure/B12309737.png)
![4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-(pyridin-2-ylmethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine](/img/structure/B12309743.png)
![2-[8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine dihydrochloride](/img/structure/B12309755.png)
![Rac-ethyl 2-[(3R,4R)-1-oxaspiro[2.5]octan-4-yl]acetate](/img/structure/B12309765.png)

![N-[(2R)-2-(ethylamino)propyl]benzamide](/img/structure/B12309776.png)
![N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-4-(trideuteriomethyl)benzamide](/img/structure/B12309784.png)
![rac-(1R,4R,6S)-6-phenyl-2-azabicyclo[2.2.1]heptane, exo](/img/structure/B12309789.png)
![rac-(1R,5S)-5-methyl-6-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12309790.png)


![Rac-2-[(3r,3ar,6ar)-1.1-dioxo-hexahydro-2h-1lambda6-thieno[2.3-c]pyrrol-3-yl]acetic acid hydrochloride](/img/structure/B12309805.png)

